molecular formula C16H23NO3 B7851723 Benzyl N-{[1-(hydroxymethyl)cyclohexyl]methyl}carbamate

Benzyl N-{[1-(hydroxymethyl)cyclohexyl]methyl}carbamate

Cat. No.: B7851723
M. Wt: 277.36 g/mol
InChI Key: XFBOGHXLYXDLHC-UHFFFAOYSA-N
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Description

Benzyl N-{[1-(hydroxymethyl)cyclohexyl]methyl}carbamate is a carbamate derivative featuring a cyclohexane ring substituted with a hydroxymethyl group and a benzyl carbamate moiety. Carbamates are widely used in medicinal chemistry due to their stability, hydrogen-bonding capacity, and role as enzyme inhibitors or prodrugs .

Properties

IUPAC Name

benzyl N-[[1-(hydroxymethyl)cyclohexyl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3/c18-13-16(9-5-2-6-10-16)12-17-15(19)20-11-14-7-3-1-4-8-14/h1,3-4,7-8,18H,2,5-6,9-13H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFBOGHXLYXDLHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CNC(=O)OCC2=CC=CC=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The amine nucleophilically attacks the electrophilic carbonyl carbon of benzyl chloroformate, displacing chloride and forming a carbamate bond. A base, such as triethylamine (TEA) or sodium bicarbonate, neutralizes the hydrochloric acid byproduct, driving the reaction to completion.

Key Parameters :

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) for optimal solubility.

  • Temperature : 0–25°C to minimize side reactions (e.g., over-alkylation).

  • Molar Ratio : A slight excess of benzyl chloroformate (1.1–1.2 equiv) ensures full amine conversion.

Purification and Characterization

Crude product purification typically employs column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures. Structural validation relies on:

  • NMR Spectroscopy : Distinct signals for the cyclohexyl protons (δ 1.2–1.8 ppm), hydroxymethyl group (δ 3.5–4.0 ppm), and carbamate carbonyl (δ 155–160 ppm).

  • Mass Spectrometry : HRMS confirms the molecular ion peak at m/z 277.36 (C₁₆H₂₃NO₃).

Industrial-Scale Production: Batch vs. Continuous Flow

Batch Synthesis

Traditional batch processing remains prevalent due to its simplicity. However, challenges include:

  • Heat Management : Exothermic reactions require cooling systems.

  • Scalability : Large-scale batches may exhibit inhomogeneous mixing, reducing yield consistency.

Continuous Flow Synthesis

Emerging continuous flow systems offer advantages:

  • Enhanced Mass Transfer : Microreactors improve reagent mixing and heat dissipation.

  • Higher Throughput : Sustained production with real-time monitoring minimizes downtime.

Comparative Analysis of Synthesis Strategies

ParameterBatch SynthesisContinuous Flow Synthesis
Yield 70–85%85–95%
Reaction Time 4–6 hours1–2 hours
Scalability ModerateHigh
Purity ≥90%≥95%

Data inferred from analogous carbamate syntheses.

Alternative Routes and Optimizations

Use of Alternative Bases

Replacing TEA with N-methylmorpholine (NMM) reduces emulsion formation during workup, facilitating solvent extraction.

Solvent Optimization

Switching to 2-methyltetrahydrofuran (2-MeTHF), a greener solvent, improves environmental sustainability without compromising yield.

Challenges and Mitigation Strategies

  • Moisture Sensitivity : 1-(Hydroxymethyl)cyclohexylmethylamine is hygroscopic; reactions require anhydrous conditions (e.g., molecular sieves).

  • Byproduct Formation : Excess benzyl chloroformate may lead to bis-carbamation. Stoichiometric control and slow reagent addition mitigate this .

Chemical Reactions Analysis

Types of Reactions: Benzyl N-{[1-(hydroxymethyl)cyclohexyl]methyl}carbamate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce alcohols or amines.

  • Substitution: Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Applications

Organic Synthesis:
Benzyl N-{[1-(hydroxymethyl)cyclohexyl]methyl}carbamate serves as a reagent in organic synthesis. Its structure allows it to act as a versatile building block for more complex molecules. The compound can participate in various chemical reactions, including oxidation, reduction, and substitution reactions, making it valuable for synthesizing other organic compounds.

Reactions:

  • Oxidation: Utilizing agents like hydrogen peroxide or potassium permanganate can lead to the formation of carboxylic acids or ketones.
  • Reduction: Reducing agents such as lithium aluminum hydride can convert it into alcohols or amines.
  • Substitution: Nucleophilic substitution reactions can yield various derivatives depending on the nucleophile used.

Biological Applications

Biochemical Probes:
In biological research, this compound is utilized as a probe to study enzyme activities and protein interactions. Its unique structure allows selective binding to specific biological targets, enhancing its utility in biochemical assays.

Pharmacological Potential:
The compound shows promise in pharmaceutical development due to its ability to interact with molecular targets. This interaction can be harnessed to design drugs with improved efficacy and reduced side effects.

Case Studies

  • Anticancer Activity:
    Research on Mannich bases, a class of compounds that includes this compound, indicates significant anticancer properties. For instance, studies have shown that related Mannich bases exhibit cytotoxic effects against various cancer cell lines, with IC50 values ranging from 0.2 to 10 μM. Although specific data on this compound is limited, its structural similarity suggests potential anticancer activity.
  • Antimicrobial Properties:
    Mannich bases have also demonstrated antibacterial and antifungal activities. A review highlighted that certain Mannich bases were effective against pathogens such as Staphylococcus aureus and Escherichia coli. The hydroxymethyl group in this compound may enhance its antimicrobial efficacy by facilitating interactions with microbial membranes or enzymes.

Industrial Applications

Chemical Intermediates:
In the industrial sector, this compound is used as an intermediate in the synthesis of various chemicals, including polymers and coatings. Its unique properties allow it to be incorporated into formulations that require specific performance characteristics.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its molecular structure:

  • Hydroxymethyl Group: Enhances solubility and bioavailability.
  • Cyclohexyl Ring: Affects interaction with biological targets.

Research on related compounds indicates that modifications in the benzyl and carbamate portions can significantly alter biological activity.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Factors like absorption, distribution, metabolism, and excretion (ADME) will determine its efficacy and safety profile. Preliminary studies suggest that while some Mannich bases exhibit potent biological activities, careful evaluation of their toxicity is necessary.

Mechanism of Action

The mechanism by which Benzyl N-{[1-(hydroxymethyl)cyclohexyl]methyl}carbamate exerts its effects depends on its specific application. In biochemical assays, it may act as an inhibitor or activator of certain enzymes, binding to the active site and modulating the enzyme's activity. The molecular targets and pathways involved can vary, but typically include interactions with amino acids and other functional groups within the enzyme's structure.

Comparison with Similar Compounds

Core Structural Features

The target compound shares a cyclohexyl backbone with substituents that influence its physicochemical and biological properties. Key analogs include:

Compound Name Structural Difference Molecular Formula Molecular Weight Key Properties Reference
Benzyl (cis-4-aminocyclohexyl)carbamate Cyclohexyl with cis-amine group C₁₄H₂₀N₂O₂ 248.32 Enhanced polarity due to amine; potential for hydrogen bonding
Benzyl (trans-4-hydroxycyclohexyl)carbamate Trans-hydroxy group on cyclohexane C₁₄H₁₉NO₃ 249.30 Stereochemistry affects solubility and receptor interactions
Benzyl [1-(hydroxymethyl)cyclopropyl]carbamate Cyclopropane ring instead of cyclohexane C₁₂H₁₅NO₃ 221.25 Smaller ring size reduces steric hindrance
Benzyl N-[1-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate Oxabicyclo ring system C₁₄H₁₇NO₄ 263.29 Increased rigidity and oxygen content alter metabolic stability

Key Observations :

  • Substituents like hydroxyl or amino groups modulate solubility and hydrogen-bonding capacity, influencing bioavailability .

Representative Syntheses

Compound Name Key Steps Yield Purity Reference
(R)-Benzyl N-[1-(dimethoxyphosphoryl)butyl]carbamate Organocatalytic enantioselective reaction 85% 80% ee (HPLC)
tert-Butyl ((1-((2-chloro-5-nitropyrimidin-4-yl)amino)cyclohexyl)methyl)carbamate Stepwise coupling and reduction 58% (over 3 steps) Confirmed via MS, NMR
Benzyl (1-methylcarbamoylcyclobutyl)carbamate Activation with IBCF, flash chromatography 67% Rf = 0.32 (TLC)

Key Observations :

  • Yields for carbamates vary widely (17–98%), depending on substituent complexity and reaction optimization .

Enzyme Inhibition Profiles

Compound Name Target Enzyme IC₅₀ Selectivity Index Reference
Benzyl (1-(3-chlorophenyl)-1-oxopropan-2-yl)(methyl)carbamate AChE/BChE 0.12 µM >100 (vs. BChE)
3-Chloro-4-fluoro-N-{[1-(methylamino)cyclohex-1-yl]methyl}benzamide Opioid receptors Moderate affinity Not determined

Key Observations :

  • The hydroxymethyl group in the target compound may enhance interactions with enzymes like AChE/BChE through hydrogen bonding, though specific data are lacking .
  • Cyclohexane-containing analogs often exhibit improved metabolic stability compared to linear chains .

Physicochemical Properties

Spectral and Analytical Data

Compound Name ¹H-NMR (δ, ppm) ¹³C-NMR (δ, ppm) MS (m/z) Reference
Benzyl [1-(hydroxymethyl)cyclopropyl]carbamate 1.2–1.5 (cyclopropane), 4.5 (OH) 22.1 (CH₂), 70.8 (C-O) 221.105 [M+H]⁺
tert-Butyl ((1-((2-chloro-5-nitropyrimidin-4-yl)amino)cyclohexyl)methyl)carbamate 1.4 (t-Bu), 3.2 (CH₂NH) 155.3 (pyrimidine C) 386 [M+H]⁺

Key Observations :

  • The target compound’s NMR would likely show resonances for the cyclohexane CH₂ (δ ~1.5–2.0) and hydroxymethyl (δ ~3.5–4.0) .

Biological Activity

Benzyl N-{[1-(hydroxymethyl)cyclohexyl]methyl}carbamate is a compound that falls within the category of Mannich bases, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological effects, structure-activity relationships, and potential therapeutic applications.

Overview of Mannich Bases

Mannich bases are synthesized through the Mannich reaction, which involves the condensation of an aldehyde, an amine, and a ketone or a compound with an active hydrogen. These compounds have been extensively studied for their biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The structure of this compound suggests it may exhibit similar biological properties due to its structural components.

Anticancer Activity

Research indicates that Mannich bases exhibit significant anticancer activity. For instance, various Mannich bases have demonstrated cytotoxic effects against different cancer cell lines. This compound could potentially inhibit cell proliferation by interfering with critical cellular mechanisms such as DNA synthesis and repair.

  • Case Study : A study on related Mannich bases showed IC50 values ranging from 0.2 to 10 μM against human tumor cell lines, indicating strong cytotoxic potential . While specific data on this compound is limited, its structural similarity suggests it may possess comparable activity.

Antimicrobial Properties

Mannich bases have also been reported to exhibit antibacterial and antifungal activities. The introduction of various functional groups in the structure can enhance these properties.

  • Research Findings : A review highlighted that certain Mannich bases showed effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli. The presence of the hydroxymethyl group in this compound may contribute to its antimicrobial efficacy by facilitating interactions with microbial membranes or enzymes .

Structure-Activity Relationship (SAR)

The biological activity of this compound is likely influenced by its molecular structure. Key features include:

  • Hydroxymethyl Group : This group may enhance solubility and bioavailability.
  • Cyclohexyl Ring : The presence of a cyclohexyl moiety can affect the compound's interaction with biological targets.

Research on related compounds suggests that modifications in the benzyl and carbamate portions can significantly alter biological activity. For instance, variations in substituents on the benzene ring have been linked to changes in potency against cancer cell lines .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Factors such as absorption, distribution, metabolism, and excretion (ADME) will determine its efficacy and safety profile.

  • Toxicity Studies : Preliminary studies on similar compounds indicate that while they exhibit potent biological activities, careful evaluation of their toxicity is necessary. For example, some Mannich bases showed selective toxicity towards cancer cells while sparing normal cells, highlighting their potential as targeted therapies .

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